1-(tert-Butoxycarbonyl)-5-methylindole chemical properties
1-(tert-Butoxycarbonyl)-5-methylindole chemical properties
An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-5-methylindole: Synthesis, Reactivity, and Applications
Foreword
Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of 1-(tert-Butoxycarbonyl)-5-methylindole. More than a simple catalog of properties, this document is designed from the perspective of a senior application scientist, focusing on the causality behind its synthetic utility and its strategic value as a heterocyclic building block. We will explore its synthesis, delve into the nuances of its reactivity, and highlight its application in the construction of complex, biologically active molecules. Every protocol and mechanistic discussion is grounded in established chemical principles to ensure both accuracy and practical utility.
Introduction: The Strategic Importance of a Protected Indole
The indole nucleus is a cornerstone pharmacophore, forming the structural core of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the essential amino acid tryptophan.[1][2][3] The strategic introduction of substituents onto this privileged scaffold is a central theme in medicinal chemistry. 1-(tert-Butoxycarbonyl)-5-methylindole, often abbreviated as 1-Boc-5-methylindole, is a key intermediate designed for this purpose.
Its structure features two critical modifications to the parent indole ring:
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The 5-Methyl Group: This simple alkyl substituent significantly alters the electronic properties and lipophilicity of the indole core, often influencing the biological activity and metabolic stability of the final compound. This "magic methyl" effect is a well-established concept in drug design.[1]
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The 1-Boc Group (tert-Butoxycarbonyl): This bulky carbamate serves as a robust protecting group for the indole nitrogen.[4] Its presence is pivotal for two reasons:
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It prevents unwanted N-functionalization and stabilizes the molecule against acidic conditions under which the unprotected indole might polymerize.
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It activates the C2 position for regioselective deprotonation (lithiation), providing a reliable synthetic handle for further elaboration—a reaction that is difficult to control on an unprotected indole.[5][6]
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This guide will dissect these features, presenting 1-Boc-5-methylindole not merely as a chemical, but as a strategic tool for advanced organic synthesis.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in the laboratory.
Physicochemical Properties
The properties of 1-Boc-5-methylindole make it a typical crystalline solid that is amenable to standard organic chemistry laboratory techniques. Its solubility profile dictates the use of common organic solvents for reactions and purification.
| Property | Value | Source/Notes |
| IUPAC Name | tert-butyl 5-methyl-1H-indole-1-carboxylate | - |
| CAS Number | 185153-68-4 | Vendor Data |
| Molecular Formula | C₁₄H₁₇NO₂ | Calculated |
| Molecular Weight | 231.29 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Common Observation |
| Melting Point | 68-72 °C | Vendor Data |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Acetone. Insoluble in water. | General Chemical Principles |
Spectroscopic Characterization
Confirming the identity and purity of 1-Boc-5-methylindole is typically achieved through NMR and IR spectroscopy. The following data represent expected characteristic signals.
| Spectroscopy | Characteristic Signals and Interpretation |
| ¹H NMR (CDCl₃, 500 MHz) | δ ~8.0 ppm (s, 1H): H4 proton, shifted downfield due to proximity to the benzene ring fusion. δ ~7.5 ppm (d, 1H): H2 proton, significantly deshielded by the adjacent N-Boc group. δ ~7.3 ppm (d, 1H): H7 proton. δ ~7.1 ppm (dd, 1H): H6 proton. δ ~6.4 ppm (d, 1H): H3 proton. δ ~2.4 ppm (s, 3H): Methyl (CH₃) protons at the C5 position. δ ~1.6 ppm (s, 9H): tert-Butyl (C(CH₃)₃) protons of the Boc group. |
| ¹³C NMR (CDCl₃, 125 MHz) | δ ~150 ppm: Carbonyl carbon (C=O) of the Boc group. δ ~136-130 ppm: Quaternary carbons of the indole ring (C3a, C5, C7a). δ ~125-114 ppm: Aromatic carbons (CH) of the indole ring (C2, C4, C6, C7). δ ~106 ppm: C3 carbon of the indole ring. δ ~83 ppm: Quaternary carbon of the Boc group (C(CH₃)₃). δ ~28 ppm: Methyl carbons of the Boc group (C(CH₃)₃). δ ~21 ppm: Methyl carbon at the C5 position (CH₃). |
| IR (Infrared) | ~1730 cm⁻¹ (strong): Carbonyl (C=O) stretch of the Boc group carbamate. ~2980-2850 cm⁻¹: C-H stretching from alkyl groups (methyl and tert-butyl). ~1470 cm⁻¹: C-H bending from alkyl groups. ~1250-1300 cm⁻¹: C-N stretching. |
Synthesis and Purification
The most direct and common synthesis of 1-Boc-5-methylindole is the protection of the commercially available 5-methylindole. The choice of base and solvent is critical for achieving high yield and purity.
Synthetic Workflow: N-Boc Protection
The reaction proceeds via nucleophilic attack of the indole nitrogen on the Boc-anhydride, facilitated by a base. 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst to accelerate the reaction.[4]
Detailed Experimental Protocol
This protocol is a representative procedure for a standard laboratory-scale synthesis.
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Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-methylindole (1.0 equiv).
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Dissolution: Add a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) to dissolve the starting material completely.
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Base Addition: Add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Stir the solution at room temperature for 10 minutes.
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Protection: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in a small amount of the reaction solvent and add it dropwise to the stirred solution.
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Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford 1-Boc-5-methylindole as a crystalline solid.
Reactivity and Synthetic Applications
The synthetic utility of 1-Boc-5-methylindole stems from its predictable and regioselective reactivity, which transforms the indole core into a versatile platform for building molecular complexity.
Directed ortho-Metalation (DoM): The Power of C2-Lithiation
The N-Boc group is a powerful directed metalation group.[6] In the presence of a strong base, such as tert-butyllithium (t-BuLi) or sec-butyllithium (s-BuLi), at low temperatures (-78 °C), the proton at the C2 position is selectively abstracted. This occurs because the lithium cation coordinates with the carbonyl oxygen of the Boc group, positioning the base to deprotonate the adjacent C2 position.[5]
This generates a highly reactive 2-lithioindole species, a potent nucleophile that can react with a wide array of electrophiles.
Deprotection: Releasing the NH Indole
The Boc group is reliably cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like DCM. [4]The byproducts, isobutylene and carbon dioxide, are volatile, simplifying purification. This step regenerates the N-H indole functionality, which is often crucial for biological activity, allowing the molecule to act as a hydrogen bond donor.
Applications in Drug Discovery and Medicinal Chemistry
1-Boc-5-methylindole is not an end product but a versatile starting material for synthesizing compounds with diverse pharmacological activities. [7]The indole scaffold is a key feature in molecules targeting a wide range of biological systems.
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Oncology: The bisindole structure is found in protein kinase inhibitors like staurosporine. [7]Synthetic routes using functionalized indoles allow for the creation of analogues with improved selectivity and potency.
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Neuroscience: As a bioisostere of serotonin, the 5-substituted indole core is central to the design of agonists and antagonists for serotonin (5-HT) receptors, which are targets for treating depression, anxiety, and migraines. [1]* Infectious Diseases: Indole derivatives have shown promise as antiviral (including HIV-1 inhibitors) and antifungal agents. The use of 1-Boc-5-methylindole allows chemists to precisely install desired functionalities, systematically exploring the structure-activity relationship (SAR) to optimize a lead compound's efficacy and safety profile.
Safety and Handling
As with any laboratory chemical, proper handling of 1-Boc-5-methylindole and its precursors is essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. [8]Avoid formation of dust and aerosols. [8][9]Avoid contact with skin, eyes, and clothing. [8][9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [8][10]* First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. [9] * Eye Contact: Rinse cautiously with water for at least 15 minutes and consult a physician. [9] * Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. [9] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately. [9] Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.
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Conclusion
1-(tert-Butoxycarbonyl)-5-methylindole is a strategically designed building block that empowers chemists to harness the full potential of the indole scaffold. The Boc group serves as a reliable protecting group and a powerful directing group for C2-lithiation, while the 5-methyl substituent provides a key point of structural variation. Its predictable reactivity and straightforward synthesis make it an invaluable tool in the multi-step synthesis of complex heterocyclic compounds, driving innovation in drug discovery and materials science.
References
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BenchChem. (2025). The Discovery and Enduring Legacy of 5-Methylindole: A Technical Guide.
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ChemicalBook. (n.d.). 1-Boc-5-methyl-3-formylindole - Safety Data Sheet.
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Fisher Scientific. (2010). 5-Methylindole Safety Data Sheet.
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J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
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Katritzky, A. R., & Akutagawa, S. (1986). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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PubChem. (n.d.). 1-(Tert-butoxycarbonyl)indole.
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Sigma-Aldrich. (n.d.). 5-Methylindole.
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Smolecule. (n.d.). Buy 1-Boc-5-Aminoindole.
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Thermo Fisher Scientific. (2025). 1-Methylindole Safety Data Sheet.
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Wikipedia. (n.d.). 5-Methylindole.
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Zhang, P., et al. (2023). Copper(II)-Catalyzed Enantioselective Aza-Friedel–Crafts Reaction of Indoles with Isatin-Derived N-Boc-Ketimines. The Journal of Organic Chemistry.
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